3-(Tert-butylamino)propan-1-ol hydrochloride
Overview
Description
3-(Tert-butylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in various scientific research applications due to its unique properties. This compound is characterized by the presence of a tert-butylamino group attached to a propanol backbone, with a hydrochloride salt form to enhance its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)propan-1-ol hydrochloride typically involves the reaction of tert-butylamine with an appropriate propanol derivative. One common method is the reaction of tert-butylamine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(Tert-butylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Tert-butylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The propanol backbone provides structural stability, allowing the compound to effectively bind to its targets. The hydrochloride salt form enhances its solubility and bioavailability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylamino)propan-1-ol hydrochloride
- 3-(tert-Butylamino)-2-methylpropan-1-ol hydrochloride
- 1-(tert-Butylamino)-3-(2-chlorophenyl)propan-1-ol hydrochloride
Uniqueness
3-(Tert-butylamino)propan-1-ol hydrochloride is unique due to its specific tert-butylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(tert-butylamino)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGJXVLLZUUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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